4-(1,3-Oxazol-5-yl)benzenesulfonamide
Overview
Description
“4-(1,3-Oxazol-5-yl)benzenesulfonamide” is a compound with the molecular formula C9H8N2O3S . It has been studied as a potential inhibitor of human carbonic anhydrase II (hCA II), an enzyme involved in many important physiological and pathological processes . Its inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Synthesis Analysis
A new method for obtaining “this compound” was developed using a diazotization reaction . The synthesis involves multiple stages and the process is characterized by a low total yield of 27% . A significant disadvantage of the process is the formation of difficult-to-regenerate wastes of sulfuric and hydrochloric acids at the second and third stages .Molecular Structure Analysis
The molecular structure of “this compound” is available on PubChem . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Scientific Research Applications
Medicinal Chemistry and Pharmacology
A significant body of research on 4-(1,3-Oxazol-5-yl)benzenesulfonamide derivatives focuses on their potential as therapeutic agents. For example, these compounds have been explored for their selective inhibition of cyclooxygenase-2 (COX-2) , which is a promising target for the treatment of inflammation and pain without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Hashimoto et al. (2002) synthesized a series of derivatives, finding that the introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, currently in clinical trials for rheumatoid arthritis and pain management (Hashimoto et al., 2002).
Anticancer Activity
The derivatives of this compound have been evaluated for their anticancer activities against various cancer cell lines. Sławiński et al. (2012) synthesized novel derivatives with potential anticancer activity, showing remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar levels (Sławiński et al., 2012). Additionally, derivatives have been found to act as VEGFR-2 inhibitors and apoptosis inducers , offering a novel approach to cancer treatment by inhibiting angiogenesis and inducing programmed cell death in cancer cells (Ghorab et al., 2017).
Materials Science
In the realm of materials science, derivatives of this compound have been used in the dyeing and functionalization of textiles . Mohamed et al. (2020) reported on the synthesis of thiazole azodyes containing the sulfonamide moiety, which were applied to cotton fabrics, providing them with UV protection and antimicrobial properties, demonstrating the utility of these compounds beyond pharmacology (Mohamed et al., 2020).
Environmental Studies
Furthermore, these compounds have been identified as emerging contaminants in environmental studies due to their widespread use in industrial and household applications. Speltini et al. (2016) developed a method for the extraction and quantification of benzotriazoles, benzothiazoles, and benzenesulfonamides (including this compound derivatives) from soil samples, highlighting the need for monitoring and assessing the environmental impact of these compounds (Speltini et al., 2016).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(1,3-Oxazol-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of human carbonic anhydrase II, an enzyme involved in many physiological and pathological processes . The compound interacts with the enzyme by binding to its active site, thereby inhibiting its activity. This interaction is significant for its potential use in treating conditions such as glaucoma, epilepsy, and certain cancers .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase II affects the regulation of pH within cells, which can impact various cellular processes, including cell proliferation and apoptosis . Additionally, the compound has shown antimicrobial activity by disrupting the cell wall synthesis of bacteria, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of carbonic anhydrase II by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production . This inhibition can result in altered cellular pH and disrupted metabolic processes, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase II without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound’s inhibition of carbonic anhydrase II affects the production of bicarbonate and protons, which are essential for various metabolic processes . Additionally, the compound’s antimicrobial activity involves disrupting bacterial metabolic pathways, leading to cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its inhibitory effects . Its localization within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to interact with its target enzymes and exert its inhibitory effects .
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGUKOIYZMTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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